molecular formula C21H18N2O4S B6135113 3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide

3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B6135113
M. Wt: 394.4 g/mol
InChI Key: GERGLZOWDDFLKM-UHFFFAOYSA-N
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Description

3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide, commonly known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSB belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties.

Mechanism of Action

The mechanism of action of APSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, APSB has been shown to inhibit the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and the induction of apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB signaling pathway, which promotes inflammation. APSB has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
APSB has been shown to exhibit various biochemical and physiological effects in different systems. In cancer cells, APSB has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, which can lead to tissue damage. APSB has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, APSB has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

APSB has several advantages for lab experiments, including its stability and solubility in various solvents. However, APSB can be difficult to synthesize and purify, which can limit its use in certain experiments. In addition, the mechanism of action of APSB is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on APSB. One area of interest is the development of APSB analogs with improved pharmacokinetic properties and selectivity for specific targets. Another area of interest is the investigation of the potential of APSB as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of APSB and its effects on different systems.
Conclusion:
In conclusion, APSB is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anticancer, and antidiabetic properties have been extensively studied, and it has shown promising results in various experiments. However, further research is needed to fully understand the mechanism of action of APSB and its potential as a therapeutic agent for other diseases.

Synthesis Methods

APSB can be synthesized by reacting 4-acetylaniline with benzenesulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution and results in the formation of APSB as a white solid.

Scientific Research Applications

APSB has been extensively studied in various fields of research due to its potential therapeutic applications. In cancer research, APSB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. APSB has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, APSB has shown promising results as an antidiabetic agent by reducing blood glucose levels and improving insulin sensitivity.

properties

IUPAC Name

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(24)16-10-12-19(13-11-16)23-28(26,27)20-9-5-6-17(14-20)21(25)22-18-7-3-2-4-8-18/h2-14,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERGLZOWDDFLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5919087

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